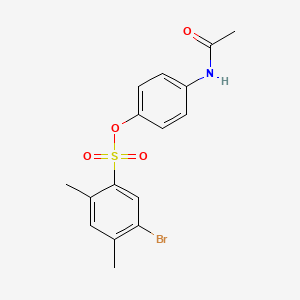

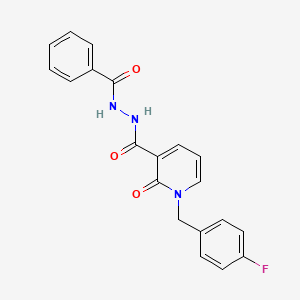

4-Acetamidophenyl 5-bromo-2,4-dimethylbenzene-1-sulfonate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Acetamidophenyl 5-bromo-2,4-dimethylbenzene-1-sulfonate is a chemical compound with a molecular formula C16H17BrNO4S. It is commonly known as Bromophenacyl bromide (BPB) and is widely used in scientific research for its unique properties. BPB is a reactive and electrophilic compound that can react with nucleophiles such as amino acids, peptides, and proteins. This property makes it an excellent tool for labeling, cross-linking, and modifying biological molecules.

Scientific Research Applications

Synthesis and Derivatives

- The synthesis of sulfonated derivatives of 4-amino-1,3-dimethylbenzene and 2-amino-1,3-dimethylbenzene, which are closely related to 4-acetamidophenyl 5-bromo-2,4-dimethylbenzene-1-sulfonate, involves direct sulfonation and reduction processes. These syntheses contribute to the development of various sulfonic acids and their derivatives (Courtin, Tobel, & Doswald, 1978).

Chemical Reactions and Transformations

- In a study exploring bromo- and dimethyl-derivatives, compounds like 7-bromo/5,6-dimethyl-4H-1,4-benzothiazines were synthesized. These compounds were then converted into sulfones, demonstrating the versatility and reactive nature of such compounds (Sharma, Gupta, Gautam, & Gupta, 2003).

Applications in Organic Synthesis

- The compound 3-bromo-2-(tert-butylsulfonyl)-1-propene, which shares structural similarities with 4-acetamidophenyl 5-bromo-2,4-dimethylbenzene-1-sulfonate, is used as a multi-coupling reagent in organic synthesis, leading to the creation of highly functionalized sulfones (Auvray, Knochel, & Normant, 1985).

Membrane Modification

- Research involving amino-reactive reagents, which include compounds structurally similar to 4-acetamidophenyl 5-bromo-2,4-dimethylbenzene-1-sulfonate, has shown effects on ion permeability in human red blood cells. This illustrates the potential of such compounds in studying and modifying biological membranes (Knauf & Rothstein, 1971).

Medicinal Chemistry

- Sulfonamide-derived compounds, including those structurally related to 4-acetamidophenyl 5-bromo-2,4-dimethylbenzene-1-sulfonate, have been studied for their biological activity. These studies include the synthesis of new ligands and their metal complexes, evaluating their antibacterial, antifungal, and cytotoxic activities (Chohan & Shad, 2011).

Catalysis and Material Science

- In material science, sulfonated microporous organic-inorganic hybrids, which could potentially incorporate derivatives like 4-acetamidophenyl 5-bromo-2,4-dimethylbenzene-1-sulfonate, have been developed as strong Bronsted acids. These materials show promise in applications such as catalysis and ion exchange due to their high surface area and microporosity (Wang, Heising, & Clearfield, 2003).

properties

IUPAC Name |

(4-acetamidophenyl) 5-bromo-2,4-dimethylbenzenesulfonate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16BrNO4S/c1-10-8-11(2)16(9-15(10)17)23(20,21)22-14-6-4-13(5-7-14)18-12(3)19/h4-9H,1-3H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUGRBPAGGHZKRU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1S(=O)(=O)OC2=CC=C(C=C2)NC(=O)C)Br)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16BrNO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Acetamidophenyl 5-bromo-2,4-dimethylbenzene-1-sulfonate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-3-[2-[(2-chlorophenyl)methoxy]phenyl]-2-cyano-N-(2,5-dimethylphenyl)prop-2-enamide](/img/structure/B2462277.png)

![5-[(2-chlorophenyl)amino]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2462279.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(7-(4-fluorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2462286.png)

![(2-Methylimidazo[1,2-a]pyridin-3-yl)(morpholino)methanone](/img/structure/B2462294.png)

![N-[cyano(2,3-dichlorophenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide](/img/structure/B2462298.png)